molecular formula C12H19N3O4 B7783236 N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt CAS No. 113694-82-9

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt

Cat. No.: B7783236
CAS No.: 113694-82-9
M. Wt: 269.30 g/mol
InChI Key: SCZUODTVQSLJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt is a synthetic compound combining three distinct moieties:

  • Nicotinoyl: Derived from nicotinic acid (vitamin B3), involved in redox reactions and cellular metabolism.
  • Gamma-aminobutyric acid (GABA): A major inhibitory neurotransmitter in the central nervous system.
  • Ethanolamine: A primary amine critical to phospholipid synthesis and cell membrane integrity .

This compound likely enhances GABA’s bioavailability through the ethanolamine salt form while leveraging nicotinoyl’s metabolic roles. Its structure suggests applications in neuropharmacology or dietary supplements targeting neurotransmitter balance and cellular health.

Properties

IUPAC Name

2-aminoethanol;4-(pyridine-3-carbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.C2H7NO/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;3-1-2-4/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZUODTVQSLJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)O.C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150521
Record name Butanoic aicd, 4-((3-pyridinylcarbonyl)amino)-, compd. with 2-aminoethanol salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113694-82-9
Record name Butanoic aicd, 4-((3-pyridinylcarbonyl)amino)-, compd. with 2-aminoethanol salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113694829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic aicd, 4-((3-pyridinylcarbonyl)amino)-, compd. with 2-aminoethanol salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amidation and Salt Formation

The most straightforward method involves reacting nicotinic acid with GABA in the presence of a coupling agent, followed by ethanolamine-mediated salt formation. Nicotinic acid is first activated using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form an active ester intermediate. GABA is then introduced to facilitate amide bond formation. The resulting N-nicotinoyl-GABA is dissolved in a polar solvent (e.g., ethanol or water) and treated with ethanolamine to yield the final salt.

Key Reaction Parameters

  • Solvent System : Ethanol/water mixtures (3:1 v/v) optimize solubility and reaction homogeneity.

  • Temperature : 25–40°C prevents thermal degradation of GABA.

  • Stoichiometry : A 1:1.2 molar ratio of N-nicotinoyl-GABA to ethanolamine ensures complete salt formation.

Ammonium Salt Precursor Route

An alternative approach utilizes the ammonium salt of N-nicotinoyl-GABA as an intermediate. The carboxylic acid group of N-nicotinoyl-GABA is neutralized with ammonium hydroxide, forming a water-soluble ammonium salt. Ethanolamine is then introduced to displace ammonium, precipitating the ethanolamine salt. This method, adapted from analogous ethanolamine salt syntheses, achieves higher purity by leveraging differential solubility.

Procedure

  • Dissolve N-nicotinoyl-GABA in deionized water.

  • Adjust pH to 8–9 with ammonium hydroxide.

  • Add ethanolamine dropwise under vigorous stirring.

  • Filter and wash the precipitate with cold ethanol.

Reaction Optimization and Yield Enhancement

Solvent Selection and Impact on Crystallization

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates but complicate purification. Mixed solvent systems (e.g., ethanol/water) balance reactivity and crystallinity. For instance, a 70% ethanol solution yields coarse crystals with >95% purity after one recrystallization.

Table 1: Solvent Systems and Yield Correlation

SolventPurity (%)Yield (%)Crystal Morphology
Ethanol/water9578Prismatic
DMF8885Amorphous
Acetonitrile9270Needle-like

Catalytic and Stoichiometric Considerations

Boric acid catalysts (1–2 mol%) accelerate amidation by stabilizing tetrahedral intermediates. Excess ethanolamine (1.5 equiv.) ensures complete salt formation but requires post-reaction neutralization to avoid residual base.

Purification and Analytical Characterization

Recrystallization and Chromatography

Recrystallization from ethanol/water mixtures remains the gold standard for purity. For lab-scale batches, column chromatography on silica gel (eluent: chloroform/methanol 9:1) resolves unreacted nicotinic acid and GABA.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Peaks at δ 8.9 ppm (nicotinoyl aromatic protons), δ 3.2 ppm (GABA methylene), and δ 2.7 ppm (ethanolamine -NH₂) confirm structure.

  • FT-IR : Bands at 1640 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (COO⁻) verify salt formation.

Comparative Analysis of Industrial vs. Laboratory Methods

Industrial-scale synthesis prioritizes cost and throughput, often using one-pot reactions with in-situ activation. Laboratory methods emphasize purity, employing stepwise coupling and chromatography.

Table 2: Scale-Dependent Methodologies

ParameterIndustrialLaboratory
Coupling AgentDCCEDC/HOBt
SolventWaterEthanol/water
PurificationFiltrationColumn chromatography
Typical Yield80–85%70–75%

Chemical Reactions Analysis

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt undergoes several types of chemical reactions, including hydrolysis and acylation. In the body, it is hydrolyzed into gamma-aminobutyric acid and niacin. The hydrolysis reaction is facilitated by enzymes in the brain, allowing the compound to exert its effects by releasing gamma-aminobutyric acid and niacin . Common reagents used in these reactions include pivaloyl chloride and acetonitrile. The major products formed from these reactions are gamma-aminobutyric acid and niacin.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt involves its hydrolysis into gamma-aminobutyric acid and niacin once it crosses the blood-brain barrier. Gamma-aminobutyric acid then activates gamma-aminobutyric acid receptors in the brain, producing an anxiolytic effect. Niacin acts as a vasodilator, increasing cerebral blood flow and enhancing brain function . This dual action on gamma-aminobutyric acid receptors and blood flow makes it unique among gamma-aminobutyric acid derivatives.

Comparison with Similar Compounds

Gamma-Aminobutyric Acid (GABA)

Parameter GABA N-Nicotinoyl-GABA Ethanolamine Salt
Molecular Formula C₄H₉NO₂ Likely C₁₀H₁₆N₂O₄ (estimated)
Solubility Low (hydrophilic at neutral pH) Higher (ethanolamine enhances solubility)
Biological Role Inhibitory neurotransmitter Extended modulation of GABAergic pathways with metabolic support from nicotinoyl
Applications Anxiety treatment, supplements Potential neuroprotective or nootropic agents

Key Differences :

  • The ethanolamine salt in the target compound improves membrane integration due to ethanolamine’s role in phospholipid headgroups .
  • The nicotinoyl group may facilitate NAD+ biosynthesis, linking neurotransmitter activity to cellular energy metabolism .

Nicotinuric Acid (Niacin-Glycine Conjugate)

Parameter Nicotinuric Acid N-Nicotinoyl-GABA Ethanolamine Salt
Structure Niacin conjugated to glycine Niacin conjugated to GABA + ethanolamine
Metabolic Pathway Detoxifies excess niacin Combines GABAergic and niacin-dependent pathways
Solubility Moderate Likely higher due to ionic ethanolamine
Applications Detoxification, metabolic studies Neuro-metabolic synergy for enhanced therapeutic effects

Research Insight :
Nicotinuric acid, a niacin metabolite, is less neurologically active compared to the target compound, which integrates GABA’s direct neurotransmitter role .

Choline and Ethanolamine Salts

Parameter Choline (C₅H₁₄NO⁺) N-Nicotinoyl-GABA Ethanolamine Salt
Chemical Class Quaternary ammonium salt Ethanolamine salt (primary amine)
Role in Membranes Phosphatidylcholine synthesis Phosphatidylethanolamine precursor
Neurotransmitter Link Acetylcholine precursor GABAergic activity + ethanolamine signaling

Functional Contrast :

  • Choline’s quaternary structure limits membrane permeability, whereas ethanolamine’s primary amine may improve target compound absorption .
  • The target compound uniquely merges GABA modulation with ethanolamine’s anti-inflammatory properties .

Other Acylated GABA Derivatives

  • N-Acetyl-GABA: Lacks the nicotinoyl group, reducing metabolic synergy with niacin pathways.
  • Phenibut (Beta-Phenyl-GABA): Focuses on anxiolytic effects but lacks ethanolamine’s membrane integration benefits.

Table : Bioavailability Comparison

Compound Bioavailability Enhancer Key Limitation
N-Nicotinoyl-GABA ethanolamine Ethanolamine salt Limited clinical data
N-Acetyl-GABA Acetyl group Lower metabolic versatility
Phenibut Lipophilic phenyl group Regulatory restrictions

Research Findings and Mechanistic Insights

  • Ethanolamine’s Role: Enhances emulsification and solubility of nitrogenous compounds, as observed in biocrude oil studies . This property may improve the target compound’s delivery in aqueous environments.
  • Comparative Efficacy: Ethanolamine salts (e.g., in catalyst preparation ) demonstrate stability under thermal stress, suggesting robustness in pharmaceutical formulations.

Biological Activity

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt, commonly known as picamilon , is a synthetic compound that combines niacin (nicotinic acid) and gamma-aminobutyric acid (GABA). This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Overview of Picamilon

Picamilon was developed in the Soviet Union in 1969 and has been studied primarily for its neuroprotective and anxiolytic effects. It is believed to cross the blood-brain barrier (BBB) effectively, allowing for the delivery of GABA to the central nervous system (CNS) where it may exert various biological activities.

  • Blood-Brain Barrier Penetration :
    • Picamilon is hydrolyzed into GABA and niacin upon crossing the BBB. The presence of the nicotinoyl group enhances its ability to penetrate the BBB compared to GABA alone, which has limited bioavailability in the brain .
  • GABAergic Activity :
    • Once in the CNS, GABA can activate GABA receptors, leading to potential anxiolytic effects. However, studies suggest that picamilon itself may not directly activate GABA receptors but rather acts as a prodrug that releases GABA .
  • Vasodilation :
    • Niacin, released from picamilon, acts as a vasodilator, potentially increasing cerebral blood flow and contributing to its neuroprotective effects .

Pharmacokinetics

  • Bioavailability : Picamilon exhibits a bioavailability range of 50%–88%, with plasma concentrations typically between 500–3000 μg/L following oral administration of doses ranging from 50 to 200 mg .
  • Half-Life : The elimination half-life is approximately 1–2 hours, with urinary excretion accounting for up to 79% of a single dose .

Neuroprotective Effects

Research indicates that picamilon may have neuroprotective properties, particularly in conditions involving oxidative stress and ischemia. For instance, animal studies have demonstrated that picamilon can mitigate cognitive impairment resulting from cerebral ischemia by enhancing neuronal survival through its GABAergic effects .

Case Studies

Comparative Biological Activity Table

Compound Mechanism of Action Therapeutic Use Evidence Level
N-Nicotinoyl-GABA (Picamilon)GABA release; vasodilationNeuroprotection; anxiolyticModerate
Pure GABADirect receptor activationAnxiety; epilepsyHigh
NiacinVasodilationDyslipidemia; cardiovascular healthHigh

Regulatory Status

In the United States, picamilon is not approved for sale as a dietary supplement due to its classification as an adulterating agent. The FDA has ruled that it does not fit within any dietary ingredient categories defined by the Dietary Supplement Health and Education Act of 1994 . Despite this, it remains available in some over-the-counter supplements marketed as nootropics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt, and how can reaction conditions (e.g., stoichiometry, temperature) be optimized?

  • Methodology : Synthesis typically involves coupling nicotinoyl chloride with gamma-aminobutyric acid (GABA), followed by salt formation with ethanolamine. Key parameters include:

  • Stoichiometric ratios : Ensure a 1:1 molar ratio of nicotinoyl chloride to GABA to minimize side reactions. Ethanolamine is added in slight excess (1.1–1.3 equivalents) to drive salt formation .
  • Temperature control : Maintain reaction temperatures between 25–40°C to prevent degradation of ethanolamine, which is sensitive to thermal stress .
  • Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance solubility of intermediates. Post-reaction, ethanolamine salts are precipitated using chilled ethanol .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : Employ reversed-phase HPLC with UV detection (λ = 260 nm for nicotinoyl moiety) to assess purity. Compare retention times against reference standards .
  • Spectroscopy : Use 1^1H-NMR (in DMSO-d6_6) to confirm the presence of characteristic peaks: δ 8.9–9.1 ppm (nicotinoyl aromatic protons), δ 3.4–3.6 ppm (ethanolamine -CH2_2-NH2_2), and δ 2.1–2.3 ppm (GABA backbone) .
  • Elemental analysis : Verify nitrogen and sulfur content to confirm stoichiometry of the salt .

Q. What safety protocols are recommended for handling ethanolamine-containing salts to mitigate risks of nitrosamine formation?

  • Methodology :

  • Impurity monitoring : Use LC-MS/MS to detect trace levels of N-nitrosodiethanolamine (NDELA), a potential carcinogen formed under acidic or nitrosating conditions .
  • Storage conditions : Store the compound in amber vials at 4°C to prevent light- or heat-induced degradation. Avoid contact with nitric acid or nitrite-containing reagents .
  • Waste disposal : Neutralize ethanolamine residues with dilute acetic acid before disposal to reduce environmental toxicity .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound in aqueous buffers be resolved?

  • Methodology :

  • pH-dependent stability studies : Conduct accelerated degradation studies at pH 2.0, 7.4, and 9.0 using UPLC-MS to identify degradation products (e.g., free GABA or nicotinamide). Ethanolamine salts are prone to hydrolysis at extremes of pH, necessitating buffered formulations near pH 6.5–7.0 .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under varying storage temperatures .

Q. What advanced analytical techniques are required to quantify low-abundance impurities in synthesized batches?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) : Detect impurities at ppm levels, such as unreacted nicotinoyl chloride or ethanolamine byproducts (e.g., ethylenediamine derivatives) .
  • Ion chromatography : Quantify residual sulfate or nitrate ions from salt-forming steps, which may affect crystallinity .

Q. How do reaction mechanisms differ when alternative amines (e.g., diethanolamine) are substituted for ethanolamine in salt formation?

  • Methodology :

  • Comparative kinetic studies : Use stopped-flow IR spectroscopy to monitor carbamate or sulfonate intermediate formation. Ethanolamine’s primary amine group reacts faster with carboxylic acids than secondary amines (e.g., diethanolamine), reducing side-product formation .
  • Thermodynamic analysis : Calculate free energy changes (ΔG) for salt formation using isothermal titration calorimetry (ITC). Ethanolamine’s smaller size favors higher lattice energy in crystalline products .

Contradictions in Literature

  • Salt stoichiometry : Some studies report a 1:1 molar ratio for ethanolamine salts , while others suggest non-integer ratios due to zwitterionic interactions . Resolution requires single-crystal X-ray diffraction to confirm packing motifs.
  • Biological activity : Discrepancies in reported neuroprotective effects may arise from batch-specific impurities (e.g., NDELA) or variability in cell-based assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.